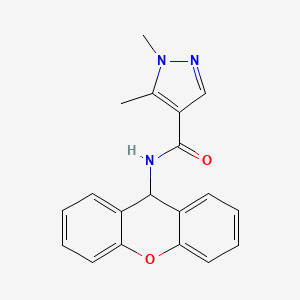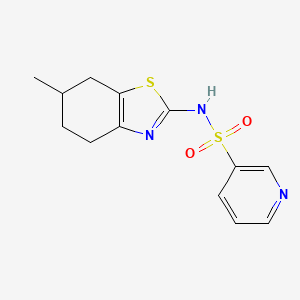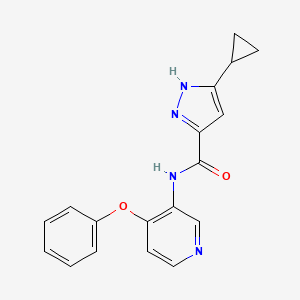
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide, commonly known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, numerous studies have been conducted to investigate the potential uses of DMXAA in cancer treatment.
作用機序
DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key regulator of the immune response. When DMXAA is administered, it causes the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, which can help to destroy cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply tumors with nutrients, which can help to starve the tumor and prevent its growth.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, DMXAA has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. DMXAA has also been shown to increase the production of nitric oxide, which can help to dilate blood vessels and improve blood flow.
実験室実験の利点と制限
One advantage of DMXAA is that it has been shown to be effective in inducing tumor regression in a variety of cancer types. DMXAA is also relatively easy to synthesize and can be produced in large quantities. One limitation of DMXAA is that it can cause side effects, such as fever, chills, and nausea. DMXAA also has a short half-life, which means that it must be administered frequently to maintain its anti-cancer effects.
将来の方向性
There are several future directions for research on DMXAA. One area of research is focused on developing new formulations of DMXAA that can improve its pharmacokinetics and reduce its side effects. Another area of research is focused on identifying biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is ongoing research to investigate the potential use of DMXAA in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
DMXAA is a synthetic compound that has been studied extensively for its potential anti-cancer properties. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells. DMXAA has been shown to induce tumor regression in a variety of cancer types and has a number of biochemical and physiological effects. While DMXAA has limitations, such as its short half-life and side effects, ongoing research is focused on developing new formulations and identifying biomarkers that can improve its efficacy and reduce its side effects.
合成法
DMXAA can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethylpyrazole with ethyl oxalyl chloride to form ethyl 2,4-dimethylpyrazole-3-carboxylate. This compound is then reacted with 9H-xanthene-9-carboxylic acid to form 9-(2,4-dimethylpyrazol-3-yl)xanthene-9-carboxylic acid. The final step involves the reaction of this compound with thionyl chloride to form DMXAA.
科学的研究の応用
DMXAA has been studied extensively for its potential anti-cancer properties. In preclinical studies, DMXAA has been shown to induce tumor regression in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by activating the immune system and causing the production of cytokines that can help to destroy cancer cells.
特性
IUPAC Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-15(11-20-22(12)2)19(23)21-18-13-7-3-5-9-16(13)24-17-10-6-4-8-14(17)18/h3-11,18H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEADTDKDMPHSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(9H-xanthen-9-yl)pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Cyclopropylmethoxy)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7573355.png)

![(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7573366.png)
![1-(3-Pyrazol-1-ylpiperidin-1-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7573374.png)
![4-[[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]methyl]oxane-4-carboxamide](/img/structure/B7573384.png)
![2-phenyl-N-[[6-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]pyrimidin-4-amine](/img/structure/B7573402.png)
![2-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B7573411.png)
![N-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)phenyl]methyl]-N-methyl-1H-imidazole-5-carboxamide](/img/structure/B7573419.png)
![1-[4-(Dimethylamino)piperidin-1-yl]-2-[3-(trifluoromethyl)anilino]ethanone](/img/structure/B7573425.png)
![2-cyclopentyl-4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-thiazole](/img/structure/B7573430.png)
![1,6-dimethyl-4-(3-pyrazol-1-ylpiperidine-1-carbonyl)-2H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B7573432.png)
![1-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-(1H-pyrazol-5-yl)piperidine](/img/structure/B7573435.png)

![N-[(1-ethylimidazol-2-yl)methyl]-1-(4-methylpyrazol-1-yl)propan-2-amine](/img/structure/B7573453.png)